(E)-2-(6-chloro-4-oxo-1H-quinazolin-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(6-chloro-4-oxo-1H-quinazolin-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enenitrile is a complex organic compound that features a quinazolinone core, a furan ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(6-chloro-4-oxo-1H-quinazolin-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. The starting materials often include 6-chloro-4-oxo-1H-quinazoline and 5-(4-fluorophenyl)furan-2-carbaldehyde. The key steps include:
Formation of the Enamine Intermediate: This involves the reaction of 6-chloro-4-oxo-1H-quinazoline with an appropriate amine under acidic conditions.
Aldol Condensation: The enamine intermediate reacts with 5-(4-fluorophenyl)furan-2-carbaldehyde in the presence of a base to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(6-chloro-4-oxo-1H-quinazolin-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and nitrile groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted quinazolinones or furans.
Scientific Research Applications
(E)-2-(6-chloro-4-oxo-1H-quinazolin-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (E)-2-(6-chloro-4-oxo-1H-quinazolin-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: Another compound with a chloro-substituted aromatic ring.
5-(4-Fluorophenyl)furan-2-carbaldehyde: Shares the furan and fluorophenyl groups.
Uniqueness
(E)-2-(6-chloro-4-oxo-1H-quinazolin-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enenitrile is unique due to its combination of a quinazolinone core with a furan ring and a nitrile group, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
(E)-2-(6-chloro-4-oxo-1H-quinazolin-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11ClFN3O2/c22-14-3-7-18-17(10-14)21(27)26-20(25-18)13(11-24)9-16-6-8-19(28-16)12-1-4-15(23)5-2-12/h1-10H,(H,25,26,27)/b13-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRYSBIHFPQZCA-UKTHLTGXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C3=NC(=O)C4=C(N3)C=CC(=C4)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C3=NC(=O)C4=C(N3)C=CC(=C4)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11ClFN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.